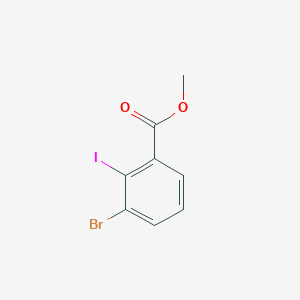

Methyl 3-bromo-2-iodobenzoate

Description

BenchChem offers high-quality Methyl 3-bromo-2-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-2-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVSNHIBMLWUZCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-bromo-2-iodobenzoate for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-2-iodobenzoate is a halogenated aromatic ester that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring both a bromine and an iodine atom on the benzene ring, offers orthogonal reactivity that is highly valuable for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-bromo-2-iodobenzoate, along with detailed experimental protocols and insights into its applications in pharmaceutical and materials science research.

Physicochemical Properties

A thorough understanding of the physical properties of a reagent is fundamental to its effective use in the laboratory. The key physicochemical data for Methyl 3-bromo-2-iodobenzoate are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 121772-84-7 | [1][2][3] |

| Molecular Formula | C₈H₆BrIO₂ | [1][3][4] |

| Molecular Weight | 340.94 g/mol | [1][2][3] |

| Boiling Point | 103-112 °C at 0.02 Torr | [1] |

| Density | 2.059 ± 0.06 g/cm³ | [1] |

| Physical Form | Expected to be a solid at room temperature | |

| Melting Point | Not definitively reported for this isomer. Related isomers such as Methyl 3-iodobenzoate and Methyl 5-bromo-2-iodobenzoate have melting points in the range of 46-54 °C. |

Solubility:

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of Methyl 3-bromo-2-iodobenzoate. While a dedicated public spectrum for this specific compound is not available, the expected spectral features can be predicted based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The integration of these signals should be 1:1:1. A singlet corresponding to the methyl ester protons should appear upfield (typically δ 3.8-4.0 ppm) with an integration of 3H. The coupling patterns of the aromatic protons will be influenced by their positions relative to the bromo and iodo substituents.

-

¹³C NMR: The carbon-13 NMR spectrum should display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will appear significantly downfield (typically δ 160-170 ppm). The six aromatic carbons will resonate in the range of δ 120-145 ppm, with the carbons directly attached to the halogens showing characteristic shifts. The methyl carbon of the ester will be found upfield (typically δ 50-55 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands:

-

A strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group.

-

C-O stretching bands for the ester group in the region of 1200-1300 cm⁻¹.

-

C-H stretching vibrations of the aromatic ring just above 3000 cm⁻¹.

-

C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.

-

C-Br and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. For Methyl 3-bromo-2-iodobenzoate, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 340, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis and Purification

Methyl 3-bromo-2-iodobenzoate can be synthesized from commercially available precursors. A general and reliable method is the esterification of 3-bromo-2-iodobenzoic acid.

Synthesis Workflow

Sources

- 1. Methyl 3-bromo-2-iodobenzoate CAS#: 121772-84-7 [m.chemicalbook.com]

- 2. Methyl 3-bromo-2-iodobenzoate - CAS:121772-84-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. Methyl 3-bromo-2-iodobenzoate | 121772-84-7 | WEA77284 [biosynth.com]

- 4. methyl 3-bromo-2-iodobenzoate 95% | CAS: 121772-84-7 | AChemBlock [achemblock.com]

An In-depth Technical Guide to Methyl 3-bromo-2-iodobenzoate (CAS No. 121772-84-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-2-iodobenzoate is a di-halogenated aromatic compound that serves as a highly versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring two different halogens on the benzene ring, allows for selective, stepwise functionalization through various cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, spectroscopic characterization, and core reactivity. Particular emphasis is placed on its application in palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are fundamental to the construction of complex molecular architectures in medicinal chemistry and materials science. Detailed experimental protocols and safety information are also provided to facilitate its practical application in a research setting.

Physicochemical and Safety Profile

Methyl 3-bromo-2-iodobenzoate is a compound whose physical state can be a clear, faint yellow liquid or a solid, depending on purity and ambient temperature.[1][2] It is stable under recommended storage conditions, which are typically refrigerated (2-8°C) and protected from light.[1]

Key Properties

| Property | Value | Source(s) |

| CAS Number | 121772-84-7 | [1][3] |

| Molecular Formula | C₈H₆BrIO₂ | [1][3] |

| Molecular Weight | 340.94 g/mol | [1][3] |

| Appearance | Clear, faint yellow liquid or solid | [1][2] |

| Boiling Point | 103-112 °C (at 0.02 Torr) | [1] |

| Density | ~2.059 g/cm³ (Predicted) | [1] |

| SMILES | COC(=O)C1=C(I)C(Br)=CC=C1 | [3][4] |

| InChIKey | WUSQONUPNHFBOU-UHFFFAOYSA-N | [5] |

Safety and Handling

This compound is classified as hazardous and must be handled with appropriate care in a well-ventilated fume hood.[2]

-

Hazard Statements: Toxic if swallowed (H301), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[2]

-

Precautionary Measures: Avoid breathing dust, mist, or spray. Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, eye, and face protection. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[2]

-

Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[2]

-

Decomposition: Thermal decomposition may generate hazardous products, including carbon oxides, hydrogen bromide, and hydrogen iodide.[2]

Synthesis and Characterization

While specific, high-yield synthetic procedures for Methyl 3-bromo-2-iodobenzoate are not extensively detailed in publicly available literature, its structure suggests plausible and established synthetic strategies. A common approach for synthesizing ortho-iodinated benzoic acids involves the iodination of an appropriate precursor, such as an aminobenzoate, via a Sandmeyer-type reaction, followed by esterification.

An analogous procedure is the synthesis of methyl 2-amino-5-bromo-3-iodobenzoate, where methyl 2-amino-5-bromobenzoate is directly iodinated using N-iodosuccinimide (NIS) in acetic acid.[6] This suggests a potential, though perhaps less regioselective, route could be the direct electrophilic iodination of methyl 3-bromobenzoate.

A more controlled, multi-step synthesis would likely proceed as follows:

-

Diazotization: Start with 2-amino-3-bromobenzoic acid. React it with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Sandmeyer Reaction: Introduce an aqueous solution of potassium iodide (KI) to the diazonium salt solution. The diazonium group is displaced by iodine, yielding 3-bromo-2-iodobenzoic acid.

-

Fischer Esterification: React the resulting 3-bromo-2-iodobenzoic acid with methanol (CH₃OH) under acidic catalysis (e.g., a few drops of concentrated H₂SO₄) and heat to reflux to form the final methyl ester product.

Spectroscopic Characterization

Verification of the final product's identity and purity is crucial. Standard analytical techniques would include:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure, showing the characteristic shifts and coupling constants for the aromatic protons and carbons. Spectroscopic data for this compound is available from specialized databases.[7]

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Shows the characteristic absorption bands for the functional groups present, notably the C=O stretch of the ester at approximately 1720-1740 cm⁻¹.

Core Reactivity: The Power of Differential Halogen Reactivity

The primary synthetic utility of Methyl 3-bromo-2-iodobenzoate stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a Pd(0) center than the C-Br bond.[8][9] This allows for highly selective, sequential functionalization of the molecule.

This selective reactivity enables a powerful synthetic strategy where the iodine position is first modified via a cross-coupling reaction, leaving the bromine available for a subsequent, different transformation.

Caption: Sequential functionalization workflow for Methyl 3-bromo-2-iodobenzoate.

Sonogashira Coupling (C-I Position)

The Sonogashira reaction is a robust method for forming C(sp²)-C(sp) bonds by coupling an aryl halide with a terminal alkyne.[8][10] Given the high reactivity of the C-I bond, Methyl 3-bromo-2-iodobenzoate is an excellent substrate for selective Sonogashira coupling. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10]

Suzuki-Miyaura Coupling (C-I Position)

The Suzuki-Miyaura coupling is one of the most widely used reactions for C-C bond formation, coupling an organoboron reagent (like a boronic acid or ester) with an organic halide.[9][11][12] The C-I bond of Methyl 3-bromo-2-iodobenzoate will readily undergo Suzuki coupling under standard conditions, allowing for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups at the 2-position.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are generalized, field-proven protocols that serve as a starting point for reactions involving Methyl 3-bromo-2-iodobenzoate. Optimization of catalysts, ligands, bases, and solvents may be required for specific substrates.

Protocol: Selective Sonogashira Coupling

This protocol is adapted from general procedures for the Sonogashira coupling of aryl iodides.[13]

-

Setup: To a flame-dried Schlenk flask, add Methyl 3-bromo-2-iodobenzoate (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper salt (e.g., CuI, 3 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF, 5 mL) and a suitable base (e.g., triethylamine, 3.0 equiv.). Finally, add the terminal alkyne (1.2 equiv.) via syringe.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until Thin Layer Chromatography (TLC) or LC-MS analysis indicates the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol: Selective Suzuki-Miyaura Coupling

This protocol is based on standard conditions for Suzuki-Miyaura couplings of aryl iodides.[11][14]

-

Setup: In an oven-dried flask, combine Methyl 3-bromo-2-iodobenzoate (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon).

-

Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask. Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).

-

Reaction: Heat the mixture with vigorous stirring in a preheated oil bath (e.g., 80-100 °C). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Conclusion

Methyl 3-bromo-2-iodobenzoate is a strategic and enabling chemical intermediate for synthetic chemists. Its defining feature—the differential reactivity of its C-I and C-Br bonds—provides a reliable and predictable handle for sequential, site-selective modifications. This capability is invaluable in the rational design and synthesis of complex organic molecules, particularly in the fields of drug discovery and materials science, where precise control over molecular architecture is paramount. The protocols and data presented in this guide offer a solid foundation for researchers to leverage the full synthetic potential of this versatile building block.

References

-

Bulk supply Methyl 3-bromo-2-iodobenzoate best price. LookChem. [Link]

-

Methyl 3-bromo-cinnamate | CAS#:3650-77-9. Chemsrc. [Link]

-

Methyl 3-bromobenzoate | C8H7BrO2 | CID 12070. PubChem, National Center for Biotechnology Information. [Link]

-

Supplemental Information - General Synthesis Protocol. The Royal Society of Chemistry. [Link]

-

Synthesis of ortho-substituted benzophenones by way of benzophenones carrying A t-butyl group as a blocking group. ResearchGate. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Methyl 3-bromo-5-iodobenzoate | C8H6BrIO2 | CID 21942573. PubChem, National Center for Biotechnology Information. [Link]

- A process for the preparation of substituted benzophenones.

-

Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

Sources

- 1. Methyl 3-bromo-2-iodobenzoate CAS#: 121772-84-7 [m.chemicalbook.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. Methyl 3-bromo-2-iodobenzoate | 121772-84-7 | WEA77284 [biosynth.com]

- 4. methyl 3-bromo-2-iodobenzoate 95% | CAS: 121772-84-7 | AChemBlock [achemblock.com]

- 5. Methyl 3-bromo-5-iodobenzoate | C8H6BrIO2 | CID 21942573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. METHYL 2-AMINO-5-BROMO-3-IODOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl 3-bromo-2-iodobenzoate(121772-84-7) 1H NMR [m.chemicalbook.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the IUPAC Nomenclature of C₈H₆BrIO₂ Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous identification of chemical structures through systematic nomenclature is a cornerstone of chemical research and development. This guide provides an in-depth analysis of the IUPAC (International Union of Pure and Applied Chemistry) naming conventions for isomers of the molecular formula C₈H₆BrIO₂. Focusing on the likely structural class of bromo-iodo-methylbenzoic acids, this document elucidates the principles of substituent prioritization, locant assignment, and alphabetical ordering. Through a detailed, step-by-step methodology, this guide aims to equip researchers with the expertise to confidently and accurately name complex polysubstituted aromatic compounds, ensuring clarity and precision in scientific communication.

Introduction: The Imperative of Precise Nomenclature

In the intricate landscape of drug discovery and materials science, the molecular formula C₈H₆BrIO₂ represents a class of compounds with significant potential. The presence of a carboxylic acid function, along with bromo and iodo substituents, offers multiple points for synthetic modification, making these structures valuable intermediates.[1][2][3] However, the utility of any chemical entity is fundamentally tied to its precise structural identification. Ambiguity in nomenclature can lead to costly errors in synthesis, misinterpretation of biological data, and complications in patent filings.

This guide moves beyond a simple recitation of rules. It provides a logical framework for deconstructing the nomenclature challenge presented by C₈H₆BrIO₂, empowering the reader to apply these principles to a wide array of complex molecules.

Structural Elucidation of C₈H₆BrIO₂ Isomers

The molecular formula C₈H₆BrIO₂ suggests a benzene ring as the core structure, based on the hydrogen deficiency index. The presence of two oxygen atoms points towards a carboxylic acid group (-COOH), a common functional group in organic synthesis.[4] The remaining atoms (C₇H₆BrI) attached to the carboxyl group indicate a benzene ring substituted with a bromine atom, an iodine atom, and a methyl group (-CH₃). Therefore, the principal isomers of C₈H₆BrIO₂ are bromo-iodo-methylbenzoic acids.

The IUPAC Nomenclature Workflow: A Step-by-Step Guide

The IUPAC system provides a hierarchical set of rules to generate a unique and descriptive name for any given organic compound.[5][6] Let's dissect this process for a representative isomer of C₈H₆BrIO₂.

Step 1: Identification of the Principal Functional Group

The first and most critical step is to identify the principal functional group, which dictates the parent name of the molecule. In the case of C₈H₆BrIO₂, the carboxylic acid group (-COOH) has the highest priority among the present functionalities (carboxyl, halogen, and alkyl).[4][7] Consequently, the parent name will be benzoic acid .[8][9]

Step 2: Numbering the Parent Ring

The carbon atom of the benzene ring to which the carboxylic acid group is attached is designated as locant 1 . The remaining positions on the ring are then numbered from 2 to 6, either clockwise or counter-clockwise, to assign the lowest possible numbers to the other substituents.[8]

Step 3: Identifying and Locating Substituents

The substituents on the benzoic acid backbone are:

-

A bromo group (-Br)

-

An iodo group (-I)

-

A methyl group (-CH₃)

To illustrate the numbering process, let's consider the isomer 4-Bromo-2-iodo-5-methylbenzoic acid .

-

The carboxylic acid is at position 1.

-

Numbering clockwise would place the substituents at positions 2 (iodo), 4 (bromo), and 5 (methyl).

-

Numbering counter-clockwise would place them at positions 3 (methyl), 4 (bromo), and 6 (iodo).

Comparing the two sets of locants (2, 4, 5 vs. 3, 4, 6), the first set (2, 4, 5) is chosen as it contains the lower number at the first point of difference (2 vs. 3).

Step 4: Alphabetical Ordering of Substituents

The substituents are listed in alphabetical order, irrespective of their locant numbers.[7]

-

Bromo

-

Iodo

-

Methyl

Step 5: Assembling the Final IUPAC Name

Combining the locants and the alphabetized substituent names as prefixes to the parent name gives the final IUPAC name: 4-Bromo-2-iodo-5-methylbenzoic acid .

Visualization of the Nomenclature Process

Molecular Structure and Numbering

The following diagram illustrates the structure of 4-Bromo-2-iodo-5-methylbenzoic acid with the correct IUPAC numbering.

Caption: Molecular structure and IUPAC numbering for 4-Bromo-2-iodo-5-methylbenzoic acid.

Logical Flow of IUPAC Naming

The decision-making process for naming can be visualized as a workflow.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Bromo-5-iodobenzoic acid 97 188815-32-9 [sigmaaldrich.com]

- 4. IUPAC Rules [chem.uiuc.edu]

- 5. app.pandai.org [app.pandai.org]

- 6. scribd.com [scribd.com]

- 7. nobraintoosmall.co.nz [nobraintoosmall.co.nz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to Methyl 3-bromo-2-iodobenzoate: Structure, Synthesis, and Applications in Modern Organic Chemistry

Introduction: A Versatile Building Block for Complex Molecular Architectures

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is of paramount importance. Methyl 3-bromo-2-iodobenzoate has emerged as a highly valuable, yet specialized, building block for the construction of complex molecular architectures. Its utility lies in the presence of two distinct halogen atoms—bromine and iodine—on a benzene ring, which exhibit differential reactivity in palladium-catalyzed cross-coupling reactions. This inherent electronic disparity allows for programmed, regioselective bond formation, providing chemists with a powerful tool for the stepwise elaboration of multi-substituted aromatic systems. This guide provides a comprehensive overview of the chemical and physical properties of Methyl 3-bromo-2-iodobenzoate, a detailed protocol for its synthesis, and an in-depth discussion of its applications in advanced organic synthesis, with a focus on the underlying principles that govern its reactivity.

Chemical Structure and Identifiers

The structural and chemical identity of a compound is the foundation of its utility in research. The key identifiers and properties of Methyl 3-bromo-2-iodobenzoate are summarized below.

| Identifier | Value | Source |

| IUPAC Name | methyl 3-bromo-2-iodobenzoate | [1] |

| CAS Number | 121772-84-7 | [2][3] |

| Molecular Formula | C₈H₆BrIO₂ | [2][3] |

| Molecular Weight | 340.94 g/mol | [2][3] |

| Canonical SMILES | COC(=O)C1=C(I)C=CC=C1Br | [2] |

| InChI Key | UVSNHIBMLWUZCP-UHFFFAOYSA-N | N/A |

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is critical for its proper handling, storage, and use in experimental settings.

Physicochemical Properties

| Property | Value | Notes | Source |

| Appearance | White to light yellow solid or liquid | Commercially available in solid or liquid form. | N/A |

| Boiling Point | 103-112 °C at 0.02 Torr | [3] | |

| Melting Point | Data not available in cited literature | Melting points of isomers are known (e.g., Methyl 5-bromo-2-iodobenzoate: 45-49 °C). | |

| Density (Predicted) | 2.059 ± 0.06 g/cm³ | [3] | |

| Solubility | Soluble in common organic solvents such as ether, benzene, and alcohol. Insoluble in water. | Based on properties of similar compounds. | N/A |

Safety and Handling

Methyl 3-bromo-2-iodobenzoate is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

GHS Hazard Statements:

-

H301: Toxic if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

GHS Pictograms:

-

GHS06 (Skull and crossbones)

-

GHS07 (Exclamation mark)

-

Synthesis of Methyl 3-bromo-2-iodobenzoate: A Step-by-Step Protocol

The synthesis of Methyl 3-bromo-2-iodobenzoate can be achieved through a multi-step sequence starting from commercially available precursors. The following protocol is a representative procedure based on established methodologies for the synthesis of related halogenated benzoic acids and their esters.

Synthetic Workflow Diagram

Caption: Synthetic route to Methyl 3-bromo-2-iodobenzoate.

Experimental Protocol

Step 1: Synthesis of 3-Bromo-2-iodobenzoic acid

-

Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 2-amino-3-bromobenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Iodination: In a separate flask, dissolve potassium iodide (KI, 1.5 eq) in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C until nitrogen evolution ceases.

-

Cool the mixture and add a solution of sodium thiosulfate to quench any remaining iodine.

-

Acidify the solution with concentrated hydrochloric acid to precipitate the product.

-

Collect the crude 3-bromo-2-iodobenzoic acid by vacuum filtration, wash with cold water, and dry.

Step 2: Synthesis of Methyl 3-bromo-2-iodobenzoate

-

Esterification: In a round-bottom flask, dissolve the crude 3-bromo-2-iodobenzoic acid (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude Methyl 3-bromo-2-iodobenzoate by column chromatography on silica gel or by recrystallization to obtain the final product.

Applications in Research and Drug Development: The Power of Regioselective Cross-Coupling

The primary utility of Methyl 3-bromo-2-iodobenzoate in synthetic organic chemistry stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This reactivity difference allows for selective functionalization at the 2-position (iodine) while leaving the 3-position (bromine) intact for subsequent transformations.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. By carefully controlling the reaction conditions, one can achieve selective coupling at the C-I bond of Methyl 3-bromo-2-iodobenzoate.

-

Experimental Rationale: A typical Suzuki-Miyaura reaction would involve reacting Methyl 3-bromo-2-iodobenzoate with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., toluene/water or dioxane/water). The milder conditions required for the C-I bond cleavage allow for the selective formation of a biaryl product with the bromine atom remaining for further functionalization.

Regioselective Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura reaction, the C-I bond of Methyl 3-bromo-2-iodobenzoate will react preferentially.

-

Experimental Rationale: The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylethylamine). This allows for the introduction of an alkyne moiety at the 2-position, yielding a versatile intermediate for the synthesis of more complex structures, such as heterocycles or natural product analogs.

Tandem Cross-Coupling Reactions

The true synthetic power of Methyl 3-bromo-2-iodobenzoate is realized in tandem or sequential cross-coupling strategies. After the initial selective coupling at the C-I bond, the remaining C-Br bond can be subjected to a second, distinct cross-coupling reaction under more forcing conditions.

Caption: A generalized workflow for tandem cross-coupling reactions.

This stepwise approach allows for the controlled and predictable synthesis of highly substituted aromatic compounds from a single starting material, which is a significant advantage in the development of new chemical entities for drug discovery and materials science.

Conclusion

Methyl 3-bromo-2-iodobenzoate is a valuable and versatile building block for organic synthesis. Its unique di-halogenated structure enables regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions. The ability to perform sequential couplings at the C-I and C-Br bonds provides a powerful strategy for the efficient construction of complex, multi-substituted aromatic compounds. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an in-depth discussion of its applications, highlighting the chemical principles that make it a powerful tool for researchers and scientists in drug development and beyond.

References

-

Stenutz. (n.d.). methyl 3-iodobenzoate. Retrieved January 7, 2026, from [Link]

- Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(4), 847-850.

-

University of Regensburg. (n.d.). Synthesis of Bioactive Molecules. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved January 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Precision of Methyl 5-bromo-2-iodobenzoate in Pharmaceutical Synthesis Pathways. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-5-iodobenzoate. Retrieved January 7, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Retrieved January 7, 2026, from [Link]

-

MDPI. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. Retrieved January 7, 2026, from [Link]

-

Semantic Scholar. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 7, 2026, from [Link]

-

National Institutes of Health. (n.d.). Tandem Cycloisomerization/Suzuki Coupling of Arylethynyl MIDA Boronates. Retrieved January 7, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 3-bromo-4-iodobenzoate (C8H6BrIO2). Retrieved January 7, 2026, from [Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility of Methyl 3-bromo-2-iodobenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of methyl 3-bromo-2-iodobenzoate in various organic solvents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. In the absence of extensive published solubility data for this specific compound, this guide focuses on the fundamental principles of solubility, predictive assessments based on solvent properties, and detailed, field-proven experimental protocols for accurate solubility measurement. By following the methodologies outlined herein, researchers can generate reliable and reproducible solubility data crucial for process development, formulation, and analytical method design.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For a compound like methyl 3-bromo-2-iodobenzoate, which serves as a key intermediate in organic synthesis, understanding its solubility profile is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and formulating products. Poorly characterized solubility can lead to inefficiencies in process scale-up, unexpected precipitation, and challenges in analytical testing.

This guide provides a multi-faceted approach to understanding the solubility of methyl 3-bromo-2-iodobenzoate. We will first explore the theoretical underpinnings of solubility, followed by a practical, step-by-step guide to its experimental determination.

Physicochemical Properties of Methyl 3-bromo-2-iodobenzoate

A foundational understanding of the solute's properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Chemical Formula | C₈H₆BrIO₂ | Synquest Labs[1] |

| Molecular Weight | 340.94 g/mol | ChemicalBook[2] |

| CAS Number | 121772-84-7 | Synquest Labs[1] |

| Appearance | White to off-white solid | Thermo Fisher Scientific[3] |

| Boiling Point | 103-112 °C at 0.02 Torr | ChemicalBook[2] |

Based on its structure, methyl 3-bromo-2-iodobenzoate is a relatively large, halogenated aromatic ester. The presence of the polar ester group (-COOCH₃) introduces polarity, while the large, non-polarizable brominated and iodinated benzene ring contributes to its lipophilic character. This dual nature suggests that its solubility will be highly dependent on the polarity of the chosen solvent.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" is a cornerstone of solubility prediction. This principle states that substances with similar polarities are more likely to be soluble in one another. The overall polarity of a molecule is a result of the combined effects of its polar and non-polar functional groups.[3]

Solvent Polarity

Organic solvents can be broadly classified based on their polarity. The table below provides a list of common organic solvents arranged by increasing polarity, which can be used to anticipate the solubility of methyl 3-bromo-2-iodobenzoate.

| Solvent | Relative Polarity | Polarity Index (P') | Classification |

| n-Hexane | 0.009 | 0.1 | Non-polar |

| Toluene | 0.099 | 2.4 | Non-polar |

| Diethyl Ether | 0.117 | 2.8 | Non-polar |

| Dichloromethane | 0.309 | 3.1 | Polar Aprotic |

| Ethyl Acetate | 0.228 | 4.4 | Polar Aprotic |

| Acetone | 0.355 | 5.1 | Polar Aprotic |

| Acetonitrile | 0.460 | 5.8 | Polar Aprotic |

| Isopropanol | 0.546 | 3.9 | Polar Protic |

| Ethanol | 0.654 | Not Listed | Polar Protic |

| Methanol | 0.762 | 5.1 | Polar Protic |

| Dimethyl Sulfoxide (DMSO) | 0.444 | 7.2 | Polar Aprotic |

| Water | 1.000 | 10.2 | Polar Protic |

Data sourced from various sources including University of Rochester Chemistry Department and Burdick & Jackson.[4][5]

Given the structure of methyl 3-bromo-2-iodobenzoate, it is predicted to have moderate polarity. Therefore, it is expected to exhibit higher solubility in solvents of intermediate polarity such as dichloromethane, ethyl acetate, and acetone. Its solubility is likely to be lower in highly non-polar solvents like hexane and in highly polar protic solvents like water.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[6]

-

Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[7] This is a true measure of a compound's solubility.

-

Kinetic solubility refers to the concentration of a solute at which it begins to precipitate from a supersaturated solution.[7] This is often measured in high-throughput screening and can be influenced by the experimental conditions.[6]

For accurate process development and formulation, determining the thermodynamic solubility is essential. The protocols described in this guide are designed to measure thermodynamic solubility.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through direct experimental measurement. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[8]

The Shake-Flask Method: A Step-by-Step Protocol

This method involves equilibrating an excess amount of the solid solute with the solvent of interest over a defined period.

Caption: Workflow for determining solubility using the shake-flask method.

Materials and Reagents:

-

Methyl 3-bromo-2-iodobenzoate (ensure purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of methyl 3-bromo-2-iodobenzoate to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[9]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further pellet the undissolved solid.

-

Carefully draw the supernatant into a syringe and filter it through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[10]

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UPLC method to determine the concentration of methyl 3-bromo-2-iodobenzoate.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.[11]

-

-

Data Analysis:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Alternative Methods for Solubility Determination

While the shake-flask method is the gold standard, other techniques can also be employed:

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the solubility of a compound by measuring the heat flow associated with the dissolution of the solute in the solvent as a function of temperature.[12][13] This method is particularly useful for measuring solubility at elevated temperatures and requires only small amounts of sample.[14]

-

High-Throughput Screening (HTS) Methods: For rapid screening of solubility in multiple solvents, automated HTS methods are available. These often measure kinetic solubility by detecting precipitation from a supersaturated solution, for instance, through nephelometry (light scattering).

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise format.

Table of Expected and Experimentally Determined Solubility of Methyl 3-bromo-2-iodobenzoate at 25 °C

| Solvent | Predicted Solubility Trend | Experimentally Determined Solubility (mg/mL) |

| n-Hexane | Low | To be determined |

| Toluene | Moderate | To be determined |

| Dichloromethane | High | To be determined |

| Ethyl Acetate | High | To be determined |

| Acetone | High | To be determined |

| Acetonitrile | Moderate | To be determined |

| Methanol | Moderate-Low | To be determined |

| Water | Very Low | To be determined |

Conclusion

This technical guide provides a robust framework for determining the solubility of methyl 3-bromo-2-iodobenzoate in organic solvents. By combining theoretical predictions based on physicochemical properties with rigorous experimental methodologies like the shake-flask method, researchers can generate accurate and reliable solubility data. This information is indispensable for the successful development and implementation of chemical processes involving this compound, from laboratory-scale research to industrial applications.

References

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

-

Chemistry For Everyone. (2025). What Affects Solubility Of Organic Compounds?[Link]

-

ACS Publications. (n.d.). Solubility Measurement Using Differential Scanning Calorimetry. [Link]

-

AIChE Journal. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Determining the Ideal Solubility of Drug Candidates by Means of DSC. [Link]

-

Wiley Online Library. (n.d.). Solvents and Solvent Effects in Organic Chemistry. [Link]

-

ResearchGate. (2025). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

-

ACS Publications. (n.d.). Determination of Solubility of Polymorphs Using Differential Scanning Calorimetry. [Link]

-

Chemistry Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?[Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?[Link]

-

PubMed. (2005). High speed DSC (hyper-DSC) as a tool to measure the solubility of a drug within a solid or semi-solid matrix. [Link]

-

Semantic Scholar. (2002). Solubility measurement using differential scanning calorimetry. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

-

University of Rochester. (n.d.). Polarity of Solvents. [Link]

-

Semantic Scholar. (n.d.). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

University of Rochester Chemistry Department. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. [Link]

-

Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. [Link]

-

Waters Corporation. (n.d.). Transferring Compendial Methods to UPLC Technology for Routine Generic Drug Analysis. [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?[Link]

-

Waters Corporation. (n.d.). Solubility Screening by UPLC-MS/MS. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. Reagents & Solvents [chem.rochester.edu]

- 5. Polarity Index [macro.lsu.edu]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. pubs.acs.org [pubs.acs.org]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. Solubility measurement using differential scanning calorimetry | Semantic Scholar [semanticscholar.org]

Introduction: The Significance of Polyhalogenated Benzene Derivatives

An In-Depth Technical Guide to the Synthesis of Methyl 3-bromo-2-iodobenzoate

Methyl 3-bromo-2-iodobenzoate is a polyhalogenated benzene derivative, a class of compounds of significant interest in organic synthesis and drug discovery. The presence of multiple, distinct halogen substituents on the benzene ring offers a versatile platform for further chemical modifications. The differential reactivity of the bromo and iodo groups, particularly in cross-coupling reactions, allows for selective and sequential introduction of new functionalities. This makes such compounds valuable intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials with tailored electronic properties. This guide provides a detailed account of a plausible first synthesis of Methyl 3-bromo-2-iodobenzoate, grounded in established and reliable synthetic methodologies.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, Methyl 3-bromo-2-iodobenzoate, suggests a two-step approach starting from a commercially available precursor. The final ester functional group can be readily installed via a Fischer esterification of the corresponding carboxylic acid, 3-bromo-2-iodobenzoic acid. The synthesis of this di-halogenated benzoic acid can be envisioned through a Sandmeyer reaction, a robust method for the introduction of an iodo group onto an aromatic ring, starting from the corresponding amine, 2-amino-3-bromobenzoic acid.

Part 1: Synthesis of 3-bromo-2-iodobenzoic acid via Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group into a wide range of functionalities, including halogens, via a diazonium salt intermediate.[1] This approach is particularly effective for the synthesis of iodoarenes.

Causality Behind Experimental Choices

The transformation of 2-amino-3-bromobenzoic acid to 3-bromo-2-iodobenzoic acid proceeds in two critical stages: diazotization and subsequent iodide displacement.

-

Diazotization: The reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) forms a diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

-

Iodide Displacement: The introduction of potassium iodide to the diazonium salt solution facilitates the nucleophilic substitution of the diazonium group with iodide. The C-N bond of the diazonium salt is cleaved, releasing nitrogen gas, a thermodynamically favorable process that drives the reaction to completion.

Experimental Protocol

A detailed protocol for the synthesis of 5-bromo-2-iodobenzoic acid from 2-amino-5-bromobenzoic acid has been reported and serves as an excellent template for this synthesis.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| 2-amino-3-bromobenzoic acid | 216.03 | 3.9 | 0.018 |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.5 | 0.022 |

| Hydrochloric Acid (conc.) | 36.46 | ~6.4 mL | - |

| Potassium Iodide (KI) | 166.00 | 4.5 | 0.027 |

| Deionized Water | 18.02 | - | - |

| Diethyl Ether | 74.12 | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | - | - |

Procedure:

-

In a 250 mL beaker, dissolve 3.9 g (0.018 mol) of 2-amino-3-bromobenzoic acid in 55 mL of deionized water containing 6.4 mL of concentrated hydrochloric acid, gently warming to facilitate dissolution.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of 1.5 g (0.022 mol) of sodium nitrite in 10 mL of water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete.

-

In a separate beaker, dissolve 4.5 g (0.027 mol) of potassium iodide in 20 mL of water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 30 minutes to ensure complete decomposition of the diazonium salt (cessation of nitrogen evolution).

-

Cool the mixture and, if necessary, add a small amount of sodium bisulfite to quench any excess iodine.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

For purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water, to yield 3-bromo-2-iodobenzoic acid as a solid.[2]

Part 2: Esterification of 3-bromo-2-iodobenzoic acid

The Fischer esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[3][4][5]

Causality Behind Experimental Choices

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. The reaction is an equilibrium process. To drive the reaction towards the product, an excess of the alcohol (methanol in this case) is used, and it also serves as the solvent.

Experimental Protocol

The following protocol is based on established procedures for the Fischer esterification of substituted benzoic acids.[6][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |

| 3-bromo-2-iodobenzoic acid | 326.91 | 3.27 | 0.01 |

| Methanol (anhydrous) | 32.04 | 50 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 0.5 mL | - |

| Saturated Sodium Bicarbonate | - | - | - |

| Ethyl Acetate | 88.11 | - | - |

| Anhydrous Sodium Sulfate | 142.04 | - | - |

Procedure:

-

To a 100 mL round-bottom flask, add 3.27 g (0.01 mol) of 3-bromo-2-iodobenzoic acid and 50 mL of anhydrous methanol.

-

With stirring, slowly add 0.5 mL of concentrated sulfuric acid.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 50 mL of ethyl acetate.

-

Wash the organic layer sequentially with 25 mL of water, 25 mL of saturated sodium bicarbonate solution (until effervescence ceases), and 25 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3-bromo-2-iodobenzoate.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization of Methyl 3-bromo-2-iodobenzoate

The structure and purity of the synthesized Methyl 3-bromo-2-iodobenzoate would be confirmed by standard analytical techniques.

Physicochemical Properties:

| Property | Value |

| CAS Number | 121772-84-7 |

| Molecular Formula | C₈H₆BrIO₂ |

| Molar Mass | 340.94 g/mol |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methyl ester protons. The chemical shifts and coupling patterns of the aromatic protons would be consistent with the 1,2,3-trisubstituted benzene ring.[8]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the eight carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons attached to the halogen atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group, as well as characteristic peaks for the aromatic C-H and C-C bonds.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine and iodine.

Conclusion

This technical guide outlines a robust and scientifically sound synthetic route for the preparation of Methyl 3-bromo-2-iodobenzoate. The proposed two-step synthesis, involving a Sandmeyer reaction followed by a Fischer esterification, utilizes well-established and reliable chemical transformations. The detailed protocols and the rationale behind the experimental choices provide a comprehensive resource for researchers and scientists in the field of organic synthesis and drug development. The versatility of the final product as a synthetic intermediate underscores the importance of such halogenated aromatic compounds in modern chemistry.

References

-

OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (2023-04-08). International journal of physical sciences. [Link]

-

Fischer Esterification-Typical Procedures. (2024-01-05). OperaChem. [Link]

-

Hamzah, N., Rahim, A., & Pinang, P. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Semantic Scholar. [Link]

-

Hamzah, N., Hamid, S. A., & Rahim, A. S. A. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science, 26(2), 53–61. [Link]

-

Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

-

Methyl 3-bromo-5-iodobenzoate. PubChem. [Link]

-

3-Bromo-2-iodobenzoic acid. PubChem. [Link]

-

3-IODO-5-BROMOBENZOIC ACID. PharmaCompass. [Link]

-

Lulinski, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules, 10(4), 394–403. [Link]

- A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.

-

m-IODOBENZOIC ACID. Organic Syntheses Procedure. [Link]

-

Fischer Esterification of 3-nitrobenzoic acid. (2017). Truman ChemLab. [Link]

- Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.

-

2-Iodobenzoic acid. Wikipedia. [Link]

-

Iodobenzoic acid. Wikipedia. [Link]

- Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ...

-

3-iodobenzoic acid, tert-butyl ester. Boron Molecular. [Link]

Sources

- 1. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. academicpublishers.org [academicpublishers.org]

- 4. [PDF] Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition | Semantic Scholar [semanticscholar.org]

- 5. jps.usm.my [jps.usm.my]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. Methyl 3-bromo-2-iodobenzoate(121772-84-7) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Chemical Stability and Storage of Methyl 3-bromo-2-iodobenzoate

This guide provides a comprehensive overview of the chemical stability and optimal storage conditions for Methyl 3-bromo-2-iodobenzoate (CAS No. 121772-84-7), a key intermediate in pharmaceutical synthesis and broader chemical research. Adherence to these guidelines is critical for ensuring the compound's integrity, minimizing degradation, and safeguarding the validity of experimental outcomes.

Compound Profile and Significance

Methyl 3-bromo-2-iodobenzoate is a disubstituted aromatic ester. Its molecular structure, featuring both bromine and iodine atoms on the benzene ring, makes it a versatile building block in organic synthesis, particularly in cross-coupling reactions where the differential reactivity of the C-Br and C-I bonds can be exploited.

| Property | Value |

| CAS Number | 121772-84-7[1] |

| Molecular Formula | C8H6BrIO2[1] |

| Molecular Weight | 340.94 g/mol [2] |

| Appearance | Clear, faint yellow liquid or solid[3] |

| Boiling Point | 103-112 °C (at 0.02 Torr)[3] |

| Density | ~2.059 g/cm³[3] |

Fundamental Pillars of Chemical Stability

The stability of Methyl 3-bromo-2-iodobenzoate is generally robust under standard laboratory conditions[1]. However, its long-term integrity is contingent on mitigating exposure to specific environmental factors that can induce degradation. The primary concerns for this class of halogenated aromatic esters are hydrolysis, photodegradation, and thermal decomposition.

Hydrolytic Stability

The ester functional group in Methyl 3-bromo-2-iodobenzoate is susceptible to hydrolysis, particularly in the presence of strong acids or bases which can catalyze the reaction to yield 3-bromo-2-iodobenzoic acid and methanol. This process is accelerated at elevated temperatures. Therefore, it is imperative to protect the compound from moisture and to avoid contact with acidic or basic substances[1].

Photostability

Thermal Stability

Under normal storage temperatures, Methyl 3-bromo-2-iodobenzoate is stable[1]. However, at elevated temperatures, such as those encountered during a fire, the compound can decompose to produce hazardous substances including carbon oxides, hydrogen bromide, and hydrogen iodide[1]. While it is not necessary for routine storage, avoiding prolonged exposure to high temperatures is a prudent measure to maintain the compound's purity.

Recommended Storage and Handling Protocols

Based on the chemical properties and potential degradation pathways, the following storage and handling protocols are recommended to ensure the long-term stability and integrity of Methyl 3-bromo-2-iodobenzoate.

Optimal Storage Conditions

For routine laboratory use and long-term storage, the following conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (refrigerated)[3] | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store in a dry environment. | To prevent hydrolysis of the ester functional group. |

| Light | Protect from light by using an amber vial or storing in a dark location[3]. | To prevent photodegradation, particularly cleavage of the C-I bond. |

| Container | Keep in a tightly sealed container when not in use[1][4]. | To prevent the ingress of moisture and atmospheric contaminants. |

| Ventilation | Store in a well-ventilated area[1][4]. | To ensure a safe storage environment. |

Incompatible Materials

To prevent chemical reactions that could degrade the compound or create hazardous situations, avoid contact with the following:

-

Strong Acids: Can catalyze ester hydrolysis.

-

Strong Bases: Can catalyze ester hydrolysis.

-

Strong Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

Safe Handling Practices

Due to the toxicological profile of Methyl 3-bromo-2-iodobenzoate, the following handling precautions should be strictly observed:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat[1][4].

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust[1][4].

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the compound is used or stored[1].

Stability Testing and Quality Control

For applications in drug development and other regulated fields, a systematic approach to stability testing is essential to establish a re-test period or shelf life for Methyl 3-bromo-2-iodobenzoate. This involves subjecting the compound to a range of environmental conditions over a predetermined period and analyzing for any changes in its physical and chemical properties.

Experimental Workflow for Stability Assessment

The following diagram outlines a typical workflow for conducting a stability study on a pharmaceutical intermediate like Methyl 3-bromo-2-iodobenzoate.

Caption: A generalized workflow for conducting a stability study of a chemical intermediate.

Recommended Stability Testing Protocols

A comprehensive stability study should include both long-term and accelerated testing conditions. The choice of specific conditions may be guided by the intended storage and shipping environments for the material.

Long-Term Stability Testing:

-

Objective: To evaluate the chemical and physical stability of the compound under recommended storage conditions over an extended period.

-

Conditions: 2-8°C (as per recommended storage).

-

Duration: Typically 12 months or longer.

-

Testing Frequency: Samples are typically pulled and analyzed at 0, 3, 6, 9, 12, 18, and 24 months.

Accelerated Stability Testing:

-

Objective: To subject the compound to stress conditions to predict its long-term stability and identify potential degradation products.

-

Conditions: A common condition for accelerated testing is 40°C / 75% RH (Relative Humidity). However, given the compound's nature, a study at an elevated temperature in a dry environment (e.g., 40°C) may also be warranted.

-

Duration: Typically 6 months.

-

Testing Frequency: Samples are usually analyzed at 0, 1, 2, 3, and 6 months.

Analytical Methods:

A validated stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, should be used to quantify the parent compound and detect any degradation products. Other tests may include visual appearance, water content (by Karl Fischer titration), and spectroscopic analysis (e.g., FTIR, NMR) to confirm structural integrity.

Conclusion

Methyl 3-bromo-2-iodobenzoate is a stable compound when stored and handled correctly. The key to preserving its quality lies in diligent control of the storage environment, specifically by protecting it from moisture, light, and incompatible substances. For critical applications, a formal stability testing program is essential to scientifically establish its shelf life and ensure its suitability for use in research and development. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can be confident in the integrity of this valuable chemical intermediate.

References

-

Wikipedia. (n.d.). Aryl halide. Retrieved from [Link]

-

Aakash Institute. (n.d.). Aryl Halides: Classification, Preparations & Uses. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of Methyl 3-bromo-2-iodobenzoate

This guide provides a comprehensive overview of the essential safety and handling precautions for Methyl 3-bromo-2-iodobenzoate, a key reagent in various synthetic applications within research and drug development. Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of experimental outcomes.

Compound Identification and Physicochemical Properties

A thorough understanding of a chemical's fundamental properties is the bedrock of its safe handling. Methyl 3-bromo-2-iodobenzoate is a halogenated aromatic ester with the following identifiers and properties:

| Property | Value |

| CAS Number | 121772-84-7[1] |

| Molecular Formula | C₈H₆BrIO₂[2] |

| Molecular Weight | 340.94 g/mol [1][2] |

| Synonyms | Benzoic acid, 3-bromo-2-iodo-, methyl ester[3] |

| Appearance | Solid (form may vary) |

| SMILES String | COC(=O)C1=C(I)C=CC=C1Br |

Hazard Identification and GHS Classification

Methyl 3-bromo-2-iodobenzoate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[3]

GHS Hazard Pictograms:

-

GHS06 (Skull and Crossbones): Indicates acute toxicity (fatal or toxic).[3]

-

GHS07 (Exclamation Mark): Indicates skin and eye irritation, respiratory irritation, and other less severe hazards.[3]

Signal Word: Danger [3]

Hazard Statements:

-

H301: Toxic if swallowed.[3]

The causality behind these classifications stems from the compound's chemical structure. The presence of bromine and iodine atoms on the benzene ring, coupled with the methyl ester group, contributes to its reactivity and potential to interact with biological tissues, leading to irritation and toxicity.

Toxicological Profile and Routes of Exposure

The primary health risks associated with Methyl 3-bromo-2-iodobenzoate are:

-

Acute Oral Toxicity: Ingestion of this compound can be toxic.[3] The exact lethal dose is not specified in the provided literature, but the H301 classification indicates a significant hazard.

-

Dermal and Ocular Irritation: Direct contact with the skin or eyes will cause irritation.[3] This is a common property of many halogenated aromatic compounds.

-

Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory system.[3]

It is crucial to prevent exposure through all potential routes: ingestion, skin contact, eye contact, and inhalation.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential for minimizing exposure risk.

Engineering Controls

-

Ventilation: Always handle Methyl 3-bromo-2-iodobenzoate in a well-ventilated area.[3][5] A certified chemical fume hood is the preferred engineering control to minimize inhalation of dust.

-

Emergency Equipment: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical, self-validating step in ensuring personal safety. The following diagram outlines the decision-making process for PPE selection when handling this compound.

Caption: PPE Selection Workflow for Handling Methyl 3-bromo-2-iodobenzoate.

Detailed Protocols for Safe Handling and Storage

Handling Protocol

This protocol is designed to be a self-validating system. Each step mitigates a specific hazard identified in Section 2.

-

Pre-Handling Checks:

-

Verify that the Safety Data Sheet (SDS) for Methyl 3-bromo-2-iodobenzoate has been reviewed and understood.[3]

-

Ensure the work area is clean and uncluttered.[6]

-

Confirm the functionality of the chemical fume hood and the accessibility of the eyewash station and safety shower.[3]

-

Don the appropriate PPE as determined by the workflow in Section 4.2.

-

-

Weighing and Transfer:

-

Perform all weighing and transfer operations within a chemical fume hood to contain any dust.

-

Use a spatula to carefully transfer the solid. Avoid scooping in a manner that generates airborne dust.

-

If transferring to a reaction vessel, do so slowly and carefully.

-

Immediately and securely close the container after use.[3][5]

-

-

Post-Handling Procedures:

Storage Protocol

Proper storage is crucial for maintaining the chemical's stability and preventing accidental exposure or incompatible reactions.

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][5]

-

Incompatible Materials: Keep away from strong acids, strong bases, and strong oxidizing agents.[3]

-

Segregation: Store separately from incompatible chemicals to prevent hazardous reactions.

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an emergency is critical.

First Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][5] Call a poison center or doctor if you feel unwell.[7]

-

If on Skin: Take off contaminated clothing immediately.[5] Wash with plenty of soap and water.[7] If skin irritation occurs, seek medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing.[7] Get immediate medical advice/attention.[3]

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.

Spill and Leak Procedures

-

Evacuate: Clear the immediate area of all personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent further spread of the solid material.

-

Clean-up:

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of the waste in accordance with institutional and local regulations.[3]

The following diagram illustrates the logical flow of actions in the event of a spill.

Caption: Logical workflow for responding to a spill of Methyl 3-bromo-2-iodobenzoate.

Disposal Considerations

Waste disposal must be conducted in compliance with all federal, state, and local regulations.

-

Chemical Waste: Dispose of Methyl 3-bromo-2-iodobenzoate and any contaminated materials as hazardous chemical waste.[3] Do not dispose of it in the regular trash or down the drain.

-

Containers: Empty containers may retain product residue and should be treated as hazardous waste. They can be triple-rinsed and offered for recycling or reconditioning if regulations permit.[5]

-

Licensed Disposal: It is recommended to use a licensed waste disposal company for the removal of this material.

Reactivity and Stability

-

Chemical Stability: The product is stable under normal handling and storage conditions.[3]

-

Conditions to Avoid: Keep away from heat, sparks, and flame.[3]

-

Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Thermal decomposition may generate carbon oxides, hydrogen bromide, and hydrogen iodide.[3]

References

-

American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

-

MDPI. (2023). Occupational Exposure to Volatile Organic Compounds in Polyurethane Foam Production—Concentration, Variability and Health Risk Assessment. Retrieved from [Link]

-

Virginia Commonwealth University. (2025). Waste Anesthetic Gas - Occupational Health and Safety. Retrieved from [Link]

-

PubMed Central. (2022). Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels. Retrieved from [Link]

-

PharmaCompass.com. (n.d.). 3-IODO-5-BROMOBENZOIC ACID. Retrieved from [Link]

-

CDC Stacks. (n.d.). Occupational exposure to waste anesthetic gases and vapors. Retrieved from [Link]

-

University of Washington. (n.d.). Anesthetic Gases: Safe Use Guidelines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-2-iodobenzoic acid. Retrieved from [Link]

-

PMC - NIH. (n.d.). Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromobenzoic acid. Retrieved from [Link]

-

YouTube. (2020). Handling and Storing Chemicals. Retrieved from [Link]

-

Laboratory Safety Manual. (n.d.). Retrieved from [Link]

-